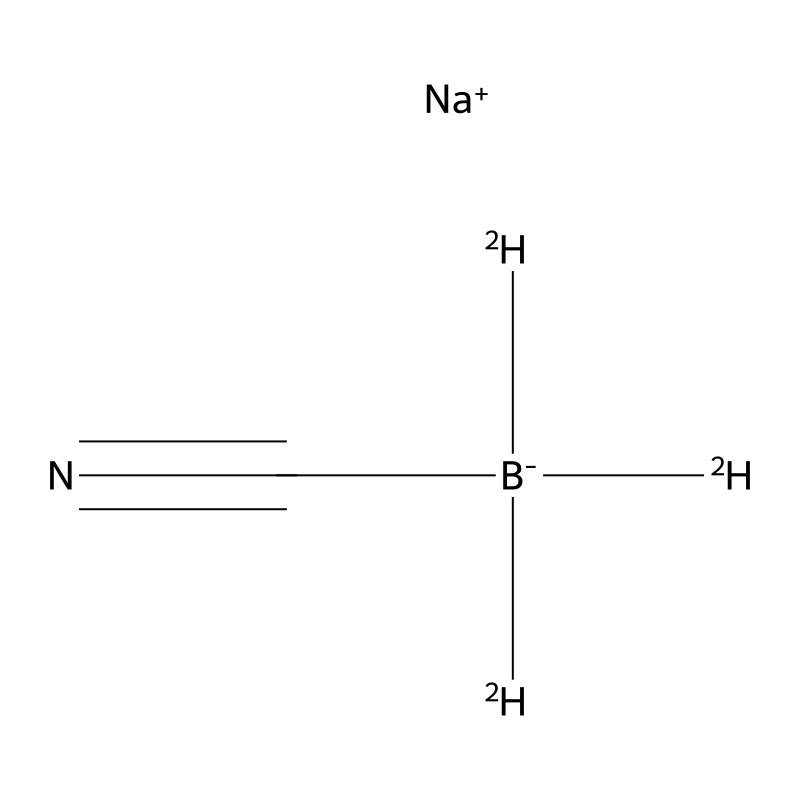Sodium cyanoborodeuteride
Catalog No.
S742700
CAS No.
25895-62-9
M.F
CH3BNNa
M. Wt
65.86 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
25895-62-9
Product Name
Sodium cyanoborodeuteride
IUPAC Name
sodium;cyano(trideuterio)boranuide
Molecular Formula
CH3BNNa
Molecular Weight
65.86 g/mol
InChI
InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3;
InChI Key
CVDUGUOQTVTBJH-MUTAZJQDSA-N
SMILES
[BH3-]C#N.[Na+]
Synonyms
Sodium (T-4)-(Cyano-C)trihydroborate(1-)-d3; Sodium Borocyanohydride-d3; Sodium Cyanotrihydroborate-d3; Sodium Cyanotrihydroborate(1-)-d3; Sodium Cyanoborohydride-d3
Canonical SMILES
[BH3-]C#N.[Na+]
Isomeric SMILES
[2H][B-]([2H])([2H])C#N.[Na+]
Mass Spectrometry (MS) Proteomics:
- NaCBD serves as a chemical labeling reagent in MS proteomics.
- It is often used in conjunction with isotopically labeled formaldehyde to achieve differential isotopic labeling for relative protein quantification. Source: Cambridge Isotope Laboratories:
Potential Therapeutic Applications:
- Research suggests that NaCBD might possess antiviral and anticancer properties.
- Studies have explored its potential in inhibiting the NS3 protease enzyme, crucial for the replication of the Human Immunodeficiency Virus (HIV). Source: Biosynth:
- Additionally, investigations are underway to examine its potential role in cancer treatment. However, these applications are still in the preliminary research stages, and much more research is needed to determine their safety and efficacy.
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H228 (100%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Acute Toxic
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








